6-(Benzyloxy)pyridine-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine . The CAS Number of this compound is 149744-21-8 and its linear formula is C12 H11 N O3 .
Synthesis Analysis
The synthesis of 6-(Benzyloxy)pyridine-2-carboxylic acid involves several steps. Protodeboronation of pinacol boronic esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 6-(Benzyloxy)pyridine-2-carboxylic acid is represented by the linear formula C12 H11 N O3 . It is a derivative of pyridinecarboxylic acid, which comes in three isomers .Scientific Research Applications
Medicinal Chemistry: Synthesis of Imidazopyridine Derivatives
6-(Benzyloxy)pyridine-2-carboxylic acid serves as a precursor in the synthesis of imidazopyridine derivatives, which are compounds with significant therapeutic potential. These derivatives have been studied for their role as GABA_A receptor modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Organic Synthesis: Protodeboronation Reactions
In organic synthesis, this compound is used in protodeboronation reactions. It can act as a substrate for catalytic transformations that are crucial in the synthesis of complex organic molecules, including pharmaceuticals .
Biochemistry: Benzyl Protection in Peptide Synthesis
In biochemistry, particularly in peptide synthesis, 6-(Benzyloxy)pyridine-2-carboxylic acid is utilized for benzyl protection of amino acids and peptides. This step is critical to prevent unwanted reactions during the synthesis process .
Material Science: Chemical Building Blocks
The compound finds application in material science as a chemical building block for the synthesis of various materials. Its derivatives can be used to modify surface properties or create new polymeric materials .
Agricultural Research: Synthesis of Agrochemicals
While direct applications in agriculture are not well-documented, compounds like 6-(Benzyloxy)pyridine-2-carboxylic acid are often used in the synthesis of agrochemicals, which play a role in crop protection and yield improvement .
Environmental Applications: Analytical Chemistry
In environmental applications, this compound can be used in analytical chemistry as a standard or reagent for the detection and quantification of various environmental pollutants .
Pharmacological Applications: Drug Design
6-(Benzyloxy)pyridine-2-carboxylic acid is involved in the design and development of new drugs. Its structure is key in the creation of molecules with potential pharmacological activities .
Industrial Applications: Synthesis of Intermediates
Industrially, it is used in the synthesis of intermediates for further chemical reactions. This is particularly important in the production of dyes, resins, and other industrial chemicals .
Mechanism of Action
Compounds with a carboxylic acid group, like “6-(Benzyloxy)pyridine-2-carboxylic acid”, can undergo reactions such as Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid .
In terms of biochemical pathways, pyridinecarboxylic acids, which “6-(Benzyloxy)pyridine-2-carboxylic acid” is a type of, can be involved in the kynurenine pathway, a catabolic route of the amino acid tryptophan .
properties
IUPAC Name |
6-phenylmethoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQAXRMOPNGIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679681 |
Source
|
Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)pyridine-2-carboxylic acid | |
CAS RN |
149744-21-8 |
Source
|
Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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